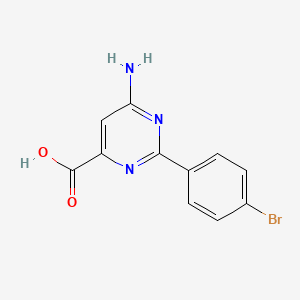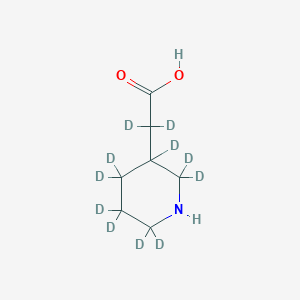
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated acids (e.g., DCl) in the reaction mixture to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific requirements of the compound being synthesized.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum deuteride (LiAlD4) can convert the compound into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and substituted deuterated compounds.
Wissenschaftliche Forschungsanwendungen
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals by enhancing metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid involves the incorporation of deuterium atoms, which can alter the compound’s chemical and physical properties. Deuterium substitution can affect reaction rates, metabolic pathways, and the stability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)propionic acid
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)butyric acid
Uniqueness
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |
InChI-Schlüssel |
WKXRHAACRPUBIC-KAFHOZLVSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C(=O)O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC(CNC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


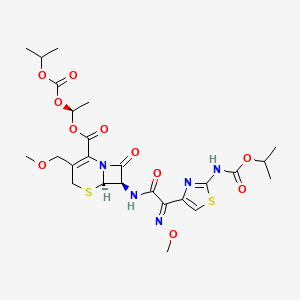
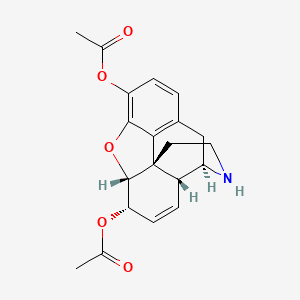

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

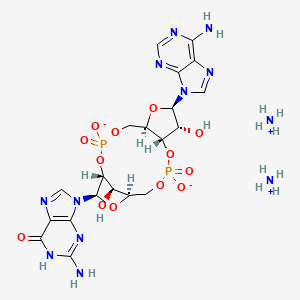
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
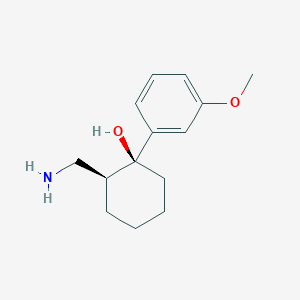
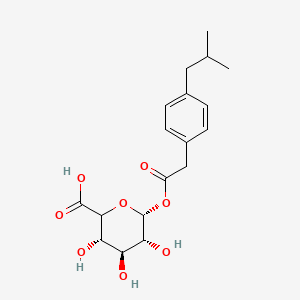
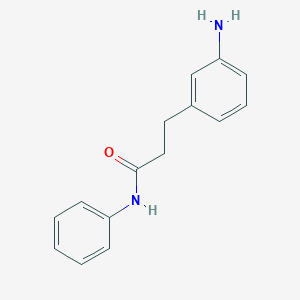
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
